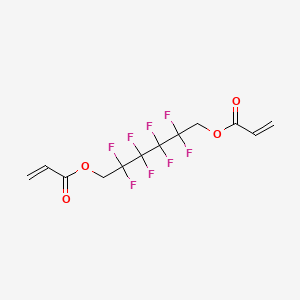

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTMTZBMAGYMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CHC(O)OCH2C4F8CH2OC(O)CHCH2, C12H10F8O4 | |

| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl) ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379721 | |

| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-01-9 | |

| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2264-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is a fluorinated difunctional acrylate monomer. Its unique structure, combining a flexible hydrocarbon backbone with a rigid, fluorinated central segment and reactive acrylate end-groups, imparts a range of desirable properties. These include high thermal stability, chemical resistance, and the ability to form highly cross-linked polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. These properties make it a versatile monomer for the synthesis of advanced polymers with tailored characteristics.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 2264-01-9[1] |

| Molecular Formula | C₁₂H₁₀F₈O₄[2] |

| Molecular Weight | 370.19 g/mol [2] |

| Appearance | Colorless to light yellow/red clear liquid[1] |

| Purity | Typically >90% (GC)[1] |

| Boiling Point | 98-100 °C at 0.1 mm Hg |

| Density | 1.43 g/mL |

| Refractive Index | 1.3890-1.3950 |

| Solubility | Soluble in methanol. |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2,2,3,3,4,4,5,5-octafluorohexane-1,6-diyl) bis(prop-2-enoate) |

| Synonyms | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate[1] |

| InChI | InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 |

| SMILES | C=CC(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)COC(=O)C=C |

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol with acryloyl chloride.

Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol

-

Acryloyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Inhibitor (e.g., MEHQ or 4-Hydroxy-TEMPO)

Procedure:

-

A solution of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol and triethylamine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Acryloyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

A polymerization inhibitor is added to the crude product.

Experimental Protocol: Purification

Purification of the crude product is typically achieved by column chromatography over silica gel.

Purification workflow for the synthesized product.

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of the column.

-

The column is eluted with a gradient of ethyl acetate in hexane.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Reactivity and Stability

The reactivity of this monomer is dominated by the two acrylate groups, which are susceptible to free-radical polymerization. The presence of the electron-withdrawing octafluorohexane core can influence the reactivity of the acrylate groups. The ester linkages are susceptible to hydrolysis under strong acidic or basic conditions.

The compound is typically supplied with a stabilizer, such as hydroquinone monomethyl ether (MEHQ) or 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxyl (4-Hydroxy-TEMPO), to prevent premature polymerization during storage.[1] For applications requiring high purity, removal of the inhibitor may be necessary, but this should be done with caution and the unstabilized monomer should be used immediately.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups in the range of 5.8-6.5 ppm. The methylene protons adjacent to the ester oxygen will appear as a triplet, likely shifted downfield due to the influence of the electronegative fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the different fluorine environments in the octafluorohexane chain.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum is expected to exhibit strong absorption bands characteristic of the following functional groups:

-

C=O stretching of the ester groups around 1730 cm⁻¹.

-

C=C stretching of the acrylate groups around 1635 cm⁻¹.

-

C-F stretching in the region of 1100-1300 cm⁻¹.

-

C-O stretching of the ester groups around 1150-1250 cm⁻¹.

Applications

The primary application of this compound is as a crosslinking agent in free-radical polymerization. The resulting polymers possess a unique combination of properties imparted by the fluorinated segment, including:

-

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

-

High Thermal Stability: Due to the strong C-F bonds.

-

Chemical Resistance: The fluorinated core protects the polymer backbone from chemical attack.

-

Low Refractive Index: Useful for optical applications.

These properties make it a valuable component in the formulation of high-performance coatings, adhesives, sealants, and optical materials.

Photopolymerization

A common application is in UV-curable formulations. The monomer, in the presence of a photoinitiator, will rapidly polymerize upon exposure to UV light to form a cross-linked network.

General workflow for the photopolymerization of the monomer.

Safety and Handling

As with all acrylate monomers, this compound should be handled with care. It is classified as an irritant to the eyes, respiratory system, and skin.[3]

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dark place, away from sources of heat and ignition.

-

Ensure the presence of a stabilizer for long-term storage.

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

CAS Number: 2264-01-9

This technical guide provides a comprehensive overview of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical and physical properties, potential applications, and the broader context of fluorinated polymers in biomedical science.

Chemical Identity and Properties

This compound is a specialized chemical compound with unique properties conferred by its fluorinated backbone and terminal acrylate functional groups. These features make it a candidate for the development of advanced materials with tailored surface properties and biocompatibility.

Synonyms:

-

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate[1]

-

1H,1H,6H,6H-Perfluoro-1,6-hexyl diacrylate

-

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl diacrylate[2]

-

Perfluorohexyldiacrylate

The presence of a perfluorinated chain imparts significant chemical stability, solvent resistance, and low surface energy. The acrylate groups are reactive moieties that can undergo polymerization, typically initiated by UV light or heat, to form cross-linked polymer networks. This polymerization capability is central to its application in coatings, adhesives, and sealants.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀F₈O₄ | [3] |

| Molecular Weight | 370.19 g/mol | [4] |

| Appearance | Colorless to light yellow/red clear liquid | [3] |

| Boiling Point | 137 °C (at 3 torr) | [5] |

| Melting Point | 106-109 °C | [5] |

| Purity | Typically >90.0% or >93.0% (GC) |

Note: Commercial preparations of this monomer are often supplied with stabilizers such as MEHQ (Monomethyl ether hydroquinone) or 4-Hydroxy-TEMPO to prevent premature polymerization.

Potential Applications in Research and Development

The unique combination of a hydrophobic and oleophobic fluorinated segment with polymerizable acrylate groups makes this monomer a valuable building block for advanced materials. While specific research on this exact compound in drug development is limited in publicly available literature, its properties suggest several promising avenues for investigation, particularly in the broader biomedical field.

Surface Modification of Biomedical Devices

Fluorinated polymers are well-known for their ability to create low-energy surfaces that resist protein adsorption and cell adhesion. This property is critical for improving the biocompatibility of biomedical implants and devices. Polymers derived from this compound could be used to create hydrophobic coatings on various substrates.

A potential experimental workflow for surface modification could involve the photopolymerization of the monomer onto a device surface.

Dental Composites and Restoratives

Fluorinated monomers are explored in dental applications to enhance the performance of composite resins. The incorporation of fluorine can potentially reduce water sorption, improve stain resistance, and lower polymerization shrinkage. Given its diacrylate nature, this monomer could act as a cross-linking agent in dental resin formulations.

A study on a novel fluorinated dimethacrylate monomer (FUDMA) demonstrated that its inclusion in a dental resin system, as a replacement for Bis-GMA, resulted in higher double bond conversion, lower polymerization shrinkage, and higher fracture energy.[6] This suggests that fluorinated diacrylates like the one could offer significant advantages in dental materials.

Development of Novel Polymers and Biomaterials

As a difunctional monomer, this compound can be copolymerized with other monomers to create new polymers with tailored properties. For instance, its incorporation into hydrogel networks could be explored to modulate their swelling behavior, mechanical properties, and surface characteristics. The fluorinated segments might self-assemble into micro- or nanodomains, influencing the material's overall architecture and function.

Experimental Protocols: A General Framework

General Photopolymerization Procedure

This hypothetical protocol describes the bulk photopolymerization of the monomer to form a cross-linked polymer film.

Materials:

-

This compound

-

Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

-

Solvent (if required, e.g., acetone, for viscosity adjustment)

-

UV curing system (e.g., a mercury lamp with a specific wavelength output)

-

Glass slides or other suitable substrate

-

Nitrogen or argon source (for creating an inert atmosphere)

Procedure:

-

Preparation of the Formulation: In a light-protected vessel, dissolve the photoinitiator in the this compound monomer. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt%. If necessary, a solvent can be added to reduce the viscosity of the mixture.

-

Sample Preparation: Apply a thin film of the formulation onto a glass slide or another substrate using a spin coater or a blade. The thickness of the film should be controlled for consistent results.

-

Inert Atmosphere: Place the coated substrate in a chamber and purge with an inert gas (nitrogen or argon) for several minutes to remove oxygen, which can inhibit free-radical polymerization.

-

UV Curing: Expose the sample to UV radiation of a suitable wavelength and intensity. The exposure time will depend on the photoinitiator, its concentration, the lamp intensity, and the desired degree of conversion.

-

Post-Curing: After UV exposure, the sample may be post-cured at an elevated temperature to ensure complete reaction of the acrylate groups.

-

Characterization: The resulting polymer can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of conversion, Differential Scanning Calorimetry (DSC) to measure the glass transition temperature, and contact angle measurements to assess the surface hydrophobicity.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. The following table summarizes the available safety information.

| Hazard Information | Precautionary Statements |

| Hazard Codes: Xi (Irritant) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

| Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin) | S36: Wear suitable protective clothing. |

It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a fluorinated diacrylate monomer with significant potential for the creation of advanced materials. Its inherent properties, such as low surface energy and polymerizability, make it a strong candidate for applications in biomedical device coatings and advanced dental composites. While specific research detailing its use in drug development and other life science applications is currently limited, the general properties of fluorinated polymers suggest that it is a promising compound for further investigation by researchers and scientists in these fields. Future studies are needed to fully elucidate its biocompatibility, polymerization kinetics, and performance in specific biomedical applications.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. 2264-01-9|2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl diacrylate|BLD Pharm [bldpharm.com]

- 3. This compound | 2264-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CAS#:2264-01-9 | 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate | Chemsrc [chemsrc.com]

- 5. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 6. Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

This technical guide provides a comprehensive overview of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer. The information is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties and potential synthesis.

Core Properties and Specifications

This compound is primarily utilized in research and industrial applications as a monomer for polymerization. Its high fluorine content imparts unique properties to the resulting polymers, such as hydrophobicity, chemical resistance, and low surface energy.

A summary of its key quantitative and qualitative data is presented below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 370.19 g/mol or 370.20 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₀F₈O₄ | [1] |

| CAS Registry Number | 2264-01-9 | [1][3][4] |

| Appearance | Colorless to Light Yellow to Light Orange/Red Clear Liquid | [1][3][4] |

| Purity | Typically >90.0% or >93.0% (by Gas Chromatography) | [3][4] |

| Common Synonyms | 2,2,3,3,4,4,5,5-Octafluorohexamethylene Diacrylate, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate | [3] |

| Typical Stabilizers | MEHQ (Monomethyl ether hydroquinone), 4-Hydroxy-TEMPO | [1][3] |

Potential Synthesis Pathway

Experimental Considerations

Materials:

-

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: The starting diol.

-

Acryloyl chloride: The acylating agent. Due to its reactivity and sensitivity to moisture, it should be handled with care under inert conditions.

-

Aprotic Solvent: A dry, non-protic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is required to prevent unwanted side reactions.

-

Base: A non-nucleophilic base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Methodology (Proposed):

-

Reaction Setup: The 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol would be dissolved in the chosen aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: The amine base would be added to the solution. Subsequently, acryloyl chloride (at least two equivalents) would be added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture would be filtered to remove the amine hydrochloride salt. The filtrate would then be washed (e.g., with dilute acid, bicarbonate solution, and brine) to remove residual impurities. The organic layer would be dried, and the solvent removed under reduced pressure. The final product would likely be purified by vacuum distillation or column chromatography.

Applications in Research and Development

As a fluorinated diacrylate, this monomer is a valuable building block for creating specialized polymers. Its primary applications lie in materials science, where it can be used in formulations for:

-

Low Surface Energy Coatings: The octafluorohexane segment contributes to creating surfaces that are both hydrophobic and oleophobic.

-

High-Performance Materials: Polymers derived from this monomer are expected to exhibit high thermal stability and chemical resistance.

-

Biomaterials: In the context of drug development, fluorinated polymers are sometimes explored for creating medical devices, coatings for implants, or as components in drug delivery systems due to their biocompatibility and inertness.

Currently, there is no specific information available in the public domain linking this compound directly to established signaling pathways or as an active pharmaceutical ingredient. Its role is primarily that of a monomer in the synthesis of polymers which may then be investigated for various biomedical applications.

References

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. This compound (stabilized with 4-Hydroxy-TEMPO) | 2264-01-9 | >93.0%(GC) | B5785 | TCI-SEJINCI [sejinci.co.kr]

- 3. This compound | 2264-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 2264-01-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

This technical guide provides a comprehensive overview of the synthesis of 1,6-bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer crucial for the development of advanced polymers with applications in materials science and drug delivery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual diagrams of the synthesis pathway.

Introduction

This compound, also known as 2,2,3,3,4,4,5,5-octafluorohexamethylene diacrylate, is a valuable monomer in polymer chemistry.[1][2] Its highly fluorinated backbone imparts unique properties to polymers, including hydrophobicity, chemical resistance, and low surface energy. These characteristics are highly desirable in the formulation of specialty coatings, medical devices, and drug delivery systems. The synthesis of this monomer is a critical step in the development of these advanced materials.

The primary and most direct route for the synthesis of this compound is through the esterification of its corresponding fluorinated diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol.

Synthesis Pathway

The synthesis proceeds via a well-established esterification reaction. The hydroxyl groups of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol are reacted with acryloyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on general procedures for the synthesis of fluorinated acrylates.[3]

Materials:

| Material | CAS Number | Molecular Weight ( g/mol ) |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 355-74-8 | 262.10 |

| Acryloyl Chloride | 814-68-6 | 90.51 |

| Triethylamine | 121-44-8 | 101.19 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Hydroquinone | 123-31-9 | 110.11 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (10.0 g, 38.1 mmol), triethylamine (8.5 g, 84.0 mmol), a catalytic amount of hydroquinone (inhibitor), and 100 mL of anhydrous dichloromethane.

-

Addition of Acryloyl Chloride: The flask is cooled to 0°C in an ice bath. Acryloyl chloride (7.6 g, 84.0 mmol) dissolved in 20 mL of anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours under a nitrogen atmosphere.

-

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | C₆H₆F₈O₂ | 262.10 | 1.0 |

| Acryloyl Chloride | C₃H₃ClO | 90.51 | 2.2 |

| Triethylamine | C₆H₁₅N | 101.19 | 2.2 |

| This compound | C₁₂H₁₀F₈O₄ | 370.19 | - |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane (DCM) |

| Expected Yield | 80-90% |

| Purity (post-column) | >95% |

| Appearance | Colorless to pale yellow liquid |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target molecule.

References

An In-depth Technical Guide to 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

This guide provides a comprehensive overview of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who are interested in the application of fluoropolymers in advanced biomedical and pharmaceutical applications.

Nomenclature and Chemical Identifiers

This compound is a specialized chemical compound used primarily as a monomer in polymerization processes. Due to its complex name, it is known by several synonyms in commercial and research contexts. Accurate identification through its CAS number is recommended.

Common synonyms include:

-

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate[1][2][3][4]

-

1H,1H,6H,6H-Perfluoro-1,6-hexyl diacrylate

-

(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate[6]

This monomer is often supplied with an inhibitor, such as MEHQ (Monomethyl ether hydroquinone) or 4-Hydroxy-TEMPO, to prevent spontaneous polymerization during storage.[1][5]

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value |

| CAS Number | 2264-01-9 |

| Molecular Formula | C₁₂H₁₀F₈O₄[6] |

| Molecular Weight | 370.19 g/mol [4][6][7][8] |

| Canonical SMILES | C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F |

| InChI | InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2[6] |

| Appearance | Colorless to light yellow/red clear liquid[1][5] |

Physicochemical Data

The unique properties of this monomer are derived from its fluorinated alkyl chain and the reactive acrylate end-groups. The high fluorine content imparts hydrophobicity, chemical resistance, and a low refractive index to the resulting polymers, which are desirable traits in biomedical and optical applications.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Purity | >90.0% (GC) with MEHQ inhibitor[5] | Available in various purity grades. |

| >93.0% (GC) with 4-Hydroxy-TEMPO inhibitor[1] | ||

| Boiling Point | 137 °C at 3 torr[9] | The precursor diol has a boiling point of 100 °C at 3 mmHg. |

| Density | ~1.43 - 1.44 g/cm³ | Data from supplier specifications. |

| Refractive Index | ~1.3890 - 1.3950 | Data from supplier specifications. |

| Solubility | The precursor, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, is soluble in water.[10][11] | The diacrylate monomer is expected to be soluble in common organic solvents (e.g., acetone, THF) and fluorinated solvents. |

| Storage Temperature | 0-10 °C recommended | Should be stored in a cool, dry, well-ventilated place away from light and ignition sources.[9] |

Applications in Research and Drug Development

As a difunctional acrylate monomer, this compound is primarily used as a crosslinking agent to form highly stable polymer networks. The polymerization is typically initiated by ultraviolet (UV) light in the presence of a photoinitiator. The resulting fluorinated polymer possesses properties that are highly valuable for biomedical and pharmaceutical applications.

-

Biomaterials and Medical Devices: Fluoropolymers are known for their excellent biocompatibility, chemical inertness, and low coefficient of friction. Polymers synthesized from this monomer are suitable for creating components of medical devices that require contact with biological tissues, such as catheters, implant coatings, and seals.

-

Microfluidics and Lab-on-a-Chip: The optical transparency and solvent resistance of the cured polymer make it an excellent material for fabricating microfluidic devices. Such devices are critical in drug discovery and diagnostics for high-throughput screening, cell sorting, and analytical assays.

-

Drug Delivery Systems: The hydrophobic nature of the fluorinated polymer network can be utilized to create matrices for the sustained release of hydrophobic drugs.[12][13] The polymer can be formulated into microparticles, nanoparticles, or implantable depots where the drug release is controlled by diffusion through the polymer matrix.[14]

-

Hydrophobic and Oleophobic Surfaces: The low surface energy imparted by the fluorine atoms creates surfaces that are both water- and oil-repellent. This is useful for creating anti-fouling surfaces on medical implants and diagnostic equipment to prevent the non-specific adsorption of proteins and cells.

Experimental Protocols

The following is a representative protocol for the UV-initiated photopolymerization of this compound to create a crosslinked polymer film or device.

Objective: To fabricate a crosslinked fluoropolymer film via UV curing.

Materials:

-

This compound (monomer)

-

Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone, sold as Darocur 1173)

-

Anhydrous solvent (e.g., Acetone or Tetrahydrofuran, if dilution is needed)

-

Nitrogen gas source

-

UV curing system (e.g., a mercury lamp with an emission peak around 365 nm)

-

Glass slides or a suitable mold

Procedure:

-

Formulation Preparation:

-

In a clean, amber glass vial, prepare the photocurable resin. A typical formulation consists of the monomer and a photoinitiator.

-

Add the photoinitiator to the monomer at a concentration of 1-3% by weight. For example, to 1.0 g of the monomer, add 10-30 mg of the photoinitiator.

-

If a lower viscosity is required, the mixture can be diluted with a volatile solvent like acetone. Ensure the solvent is fully evaporated before curing.

-

Mix thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved. Protect the solution from light.

-

-

Sample Preparation:

-

Place a clean glass slide or the desired mold in a controlled environment, such as a nitrogen-purged glovebox or chamber, to minimize oxygen inhibition of the radical polymerization.

-

Dispense a controlled amount of the resin onto the substrate to achieve the desired film thickness. A doctor blade or spin coater can be used for uniform films.

-

-

UV Curing Process:

-

Position the sample under the UV lamp. The distance between the lamp and the sample should be consistent to ensure uniform irradiation intensity.

-

Expose the resin to UV light. The required exposure time will depend on the lamp intensity, photoinitiator concentration, and film thickness, but typically ranges from a few seconds to several minutes.

-

The polymerization is complete when the liquid resin has solidified into a hard, transparent film.

-

-

Post-Curing and Characterization:

-

After the initial cure, a post-curing step may be performed by heating the sample in an oven (e.g., at 80-100 °C for 1 hour) to ensure maximum conversion of the acrylate groups.

-

The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the acrylate C=C bond peak (~1635 cm⁻¹), and by contact angle measurements to verify the hydrophobicity of the surface.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow from the monomer to a potential application, as well as a simplified representation of the polymerization process.

Caption: Experimental workflow from monomer formulation to final application.

Caption: Simplified schematic of diacrylate monomer crosslinking.

References

- 1. This compound | 2264-01-9 | TCI AMERICA [tcichemicals.com]

- 2. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate - CAS - City Chemical LLC. [citychemical.com]

- 3. This compound | 2264-01-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. This compound | 2264-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. 2264-01-9 CAS MSDS (2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE CAS#: 2264-01-9 [m.chemicalbook.com]

- 9. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, 97% | Fisher Scientific [fishersci.ca]

- 12. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,6-Hexanediol diacrylate technical grade, 80 Hexamethylene glycol diacrylate [sigmaaldrich.com]

An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate (OFHDA). This fluorinated difunctional acrylate monomer is of growing interest in the development of advanced materials, particularly for biomedical applications, owing to its unique combination of properties imparted by the fluorinated backbone and the reactive acrylate end groups.

Core Properties

2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate is a colorless to light yellow liquid at room temperature.[1] Its highly fluorinated central chain provides hydrophobicity, oleophobicity, chemical resistance, and low surface energy, while the terminal acrylate groups allow for polymerization, typically initiated by UV light or heat, to form cross-linked polymer networks.[2]

Physicochemical Properties

The key physicochemical properties of 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2264-01-9 | [3] |

| Molecular Formula | C₁₂H₁₀F₈O₄ | [3] |

| Molecular Weight | 370.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.44 g/cm³ | [3] |

| Boiling Point | 125 °C | [3] |

| Flash Point | 125 °C | [3] |

| Refractive Index | 1.39 | [3] |

| Solubility | Soluble in many organic solvents |

Chemical Structure

References

An In-depth Technical Guide on 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known characteristics of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate. Due to the limited availability of published research on this specific monomer, this document consolidates information from commercially available sources and draws inferences from the properties of structurally similar fluorinated and non-fluorinated diacrylates.

Core Chemical and Physical Characteristics

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate is a fluorinated difunctional acrylate monomer. The presence of a central octafluorohexane chain imparts significant hydrophobicity and chemical stability, while the terminal acrylate groups allow for polymerization, typically initiated by ultraviolet (UV) light or other radical initiators.

Table 1: Physical and Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate

| Property | Value | Source |

| CAS Number | 2264-01-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀F₈O₄ | [1][2][3] |

| Molecular Weight | 370.19 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 98-100 °C at 0.1 mmHg | [1] |

| Density | 1.43 g/mL | [1] |

| Refractive Index | 1.3890-1.3950 | [1] |

| Storage Temperature | 2-8 °C, under nitrogen | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis

The general reaction is as follows:

Potential Applications in Research and Drug Development

While no specific studies utilizing 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate were identified, the characteristics of fluorinated acrylates suggest several potential high-value applications:

-

Hydrophobic Coatings for Medical Devices: The highly fluorinated core of the monomer can be leveraged to create polymers with low surface energy.[7] Such coatings are valuable for medical devices to reduce biofouling and improve biocompatibility.

-

Drug Delivery Systems: Fluorinated polymers can be used to encapsulate therapeutic agents.[8] The hydrophobicity and chemical resistance imparted by this monomer could lead to controlled-release formulations with enhanced stability.

-

Biomedical Hydrogels: As a difunctional acrylate, this monomer can act as a crosslinker in the formation of hydrogels.[9] The fluorinated segments could be used to tune the mechanical properties and hydrophobicity of the hydrogel network, potentially for applications in tissue engineering or as scaffolds for cell culture.

-

Dental Composites: Fluorinated monomers are explored in dental materials for their hydrophobicity, which can reduce water sorption and improve the longevity of the composite.

Experimental Protocols

Detailed experimental protocols for the use of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate are not available in published literature. However, a general protocol for photopolymerization, a common application for diacrylate monomers, can be outlined.

General Photopolymerization Workflow

This workflow is a generalized procedure and would require optimization for specific applications.

Spectroscopic Characterization

While specific spectroscopic data for 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate is not publicly available, one supplier indicates an assay of >95% purity as determined by NMR.[6] This confirms that NMR is a suitable technique for its characterization. The expected spectroscopic features would include signals corresponding to the acrylate vinyl protons and the methylene groups adjacent to the ester and fluorinated carbons in ¹H NMR, and the corresponding carbon signals in ¹³C NMR. FTIR spectroscopy would be expected to show characteristic peaks for the C=O stretch of the ester and the C=C stretch of the acrylate groups.

Safety and Handling

Specific safety data for 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate is limited. However, based on the data for its precursor, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, and other acrylate monomers, the following precautions are recommended:

-

Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from light and sources of ignition.[1] The addition of a polymerization inhibitor is common for commercial acrylate monomers to improve shelf life.

Future Research Directions

The unique properties of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate make it a promising candidate for further research. Key areas for investigation include:

-

Detailed Synthesis and Characterization: Publication of a robust synthesis protocol and comprehensive spectroscopic data would be highly valuable to the research community.

-

Polymerization Kinetics: Studies on the photopolymerization kinetics, including the influence of different photoinitiators and co-monomers, would enable better control over material properties.

-

Biocompatibility and Cytotoxicity: For any biomedical application, in-depth studies on the biocompatibility and cytotoxicity of the resulting polymers are essential.

-

Application-Specific Studies: Research focusing on the performance of polymers derived from this monomer in specific applications, such as drug delivery, medical device coatings, and tissue engineering scaffolds, would demonstrate its practical utility.

References

- 1. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE CAS#: 2264-01-9 [m.chemicalbook.com]

- 2. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 3. 2264-01-9 CAS MSDS (2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE | 2264-01-9 [chemicalbook.com]

- 5. CAS#:2264-01-9 | 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate | Chemsrc [chemsrc.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vat Photopolymerization of Smart Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known health and safety information for 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (CAS No. 2264-01-9). This highly fluorinated diacrylate monomer is utilized in specialized polymer synthesis due to the unique properties conferred by its fluoroalkyl chain. This document synthesizes available data from safety data sheets and chemical databases to inform on its hazard profile, handling procedures, and emergency responses. Notably, there is a lack of publicly available quantitative toxicological data; therefore, this guide also presents generalized experimental protocols for assessing the identified hazards, based on standard regulatory guidelines.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fluorinated nature imparts distinct physical and chemical properties relevant to its application and safety.

| Property | Value |

| CAS Number | 2264-01-9 |

| Molecular Formula | C₁₂H₁₀F₈O₄ |

| Molecular Weight | 370.19 g/mol |

| Synonyms | 2,2,3,3,4,4,5,5-Octafluorohexamethylene Diacrylate, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate |

| Boiling Point | 98-100°C at 0.1 mm Hg |

| Density | 1.43 g/cm³ |

| Refractive Index | 1.3890-1.3950 |

| Flash Point | >110 °C |

| Solubility | Soluble in Methanol |

Often supplied with stabilizers such as MEHQ (Monomethyl ether hydroquinone) or 4-Hydroxy-TEMPO to prevent premature polymerization.

Toxicological Profile and Hazard Classification

Summary of GHS Hazard Classifications

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation[1] |

| Potential for Allergic Skin Reaction | Not formally classified but a known risk for acrylates[1] | H317: May cause an allergic skin reaction (as seen in similar non-fluorinated diacrylates) |

Toxicological Endpoints

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is publicly available.

-

Skin Corrosion/Irritation: Classified as a skin irritant.

-

Eye Damage/Irritation: Classified as a serious eye irritant.

-

Respiratory/Skin Sensitization: While not formally classified for this specific molecule, acrylates are a well-known class of skin sensitizers. Caution is advised.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

Experimental Protocols (Generalized)

As specific experimental data for this compound is not available, the following sections describe generalized protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for testing the identified hazards.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This protocol provides a framework for assessing skin irritation potential without the use of live animals.

Serious Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

This protocol uses ex vivo bovine corneas to assess the potential for a substance to cause severe eye damage.

Health Hazards and Exposure Pathways

The primary health risks are associated with direct contact and inhalation. The acrylate moieties are reactive and can interact with biological macromolecules.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and direct sunlight. Keep the container tightly closed. The compound is often stabilized; inhibitors are only effective in the presence of oxygen.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material may be considered hazardous waste.

Conclusion

This compound is a reactive monomer that presents definite hazards, primarily as a skin, eye, and respiratory irritant. The potential for skin sensitization, a common characteristic of acrylates, warrants significant precaution. The current lack of comprehensive, publicly available toxicological data necessitates a conservative approach to handling, emphasizing the minimization of all potential exposure routes through robust engineering controls and appropriate personal protective equipment. Further research into the specific toxicological properties of this and other fluorinated monomers is needed to fully characterize their safety profiles.

References

Purity and stabilization of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (MEHQ, 4-Hydroxy-TEMPO)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Purity and Stabilization of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane using MEHQ and 4-Hydroxy-TEMPO.

Introduction

This compound is a fluorinated diacrylate monomer of significant interest in the development of advanced materials, including hydrophobic coatings, specialty polymers, and biomedical devices. Its unique properties, such as low surface energy and high chemical resistance, are imparted by the fluorinated backbone.[1][2] However, like other acrylic monomers, it is susceptible to premature polymerization, a highly exothermic process that can be triggered by heat, light, or the presence of radical species.[3] Uncontrolled polymerization can lead to product degradation, equipment damage, and significant safety hazards.[3]

To ensure the safe storage, transport, and handling of this compound, polymerization inhibitors are essential. The most commonly employed stabilizers for this monomer are Monomethyl Ether of Hydroquinone (MEHQ) and 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO).[4] This technical guide provides a comprehensive overview of the purity and stabilization of this compound, with a focus on the mechanisms of action, comparative efficacy, and analytical and purification methodologies related to MEHQ and 4-Hydroxy-TEMPO.

Chemical Structures and Properties

The chemical structures of this compound and its common inhibitors, MEHQ and 4-Hydroxy-TEMPO, are fundamental to understanding their interactions and performance.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (Typical) | CAS Number |

| This compound | C₁₂H₁₀F₈O₄ | 370.20 | Colorless to light yellow/red liquid | >90.0% (GC) | 2264-01-9 |

| MEHQ (4-Methoxyphenol) | C₇H₈O₂ | 124.14 | White to off-white crystalline solid | - | 150-76-5 |

| 4-Hydroxy-TEMPO | C₉H₁₈NO₂ | 172.24 | Orange to red crystalline solid | - | 2226-96-2 |

Mechanism of Stabilization

The prevention of premature polymerization relies on the ability of inhibitors to scavenge free radicals that initiate the polymerization chain reaction. MEHQ and 4-Hydroxy-TEMPO employ different mechanisms to achieve this.

MEHQ: A Phenolic Inhibitor

MEHQ is a conventional, cost-effective inhibitor that functions as a radical scavenger, particularly effective in the presence of dissolved oxygen.[5] Its mechanism involves the following key steps:

-

Activation by Oxygen: In the presence of oxygen, monomer radicals (R•) are converted to peroxy radicals (ROO•).

-

Hydrogen Donation: MEHQ donates a hydrogen atom from its hydroxyl group to the peroxy radical, forming a hydroperoxide and a resonance-stabilized phenoxy radical.

-

Chain Termination: The resulting phenoxy radical is significantly less reactive than the initial monomer or peroxy radicals and is incapable of initiating further polymerization. It can also terminate other radical species.

The necessity of oxygen for the efficient functioning of MEHQ is a critical consideration for storage and handling.[5]

4-Hydroxy-TEMPO: A Stable Nitroxyl Radical

4-Hydroxy-TEMPO is a stable nitroxyl radical that acts as a highly efficient polymerization inhibitor. Unlike MEHQ, its efficacy is not dependent on the presence of oxygen.[6] It directly traps carbon-centered radicals, forming a stable alkoxyamine, thereby preventing the initiation and propagation of polymerization.[6]

The high reactivity of 4-Hydroxy-TEMPO with alkyl radicals makes it a very effective inhibitor, even at low concentrations.[6]

Quantitative Comparison of Inhibitors

The selection of an appropriate inhibitor and its concentration is critical for ensuring the stability of this compound without adversely affecting its performance in downstream applications. While specific data for this particular monomer is limited in publicly available literature, general principles for acrylates can be applied.

Table 2: Qualitative and Quantitative Comparison of MEHQ and 4-Hydroxy-TEMPO

| Parameter | MEHQ (4-Methoxyphenol) | 4-Hydroxy-TEMPO |

| Inhibition Mechanism | Radical scavenger (requires O₂) | Radical trap (O₂ independent) |

| Relative Efficiency | Moderate | High |

| Typical Concentration | 10 - 300 ppm[5] | 50 - 200 ppm (application dependent) |

| Color Contribution | Low | Can impart a slight color |

| Cost | Lower | Higher |

| Oxygen Requirement | Yes, essential for high efficiency[5] | No[6] |

| Temperature Stability | Effective at ambient temperatures; consumption increases with temperature[7] | Effective over a broader temperature range |

It is important to note that the optimal inhibitor concentration can be influenced by storage conditions, such as temperature and exposure to light, as well as the presence of impurities.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for the purification and analysis of this compound and its inhibitors.

Purification: Inhibitor Removal

For many applications, particularly in polymerization studies, the removal of the inhibitor is a necessary prerequisite.

Protocol 1: Inhibitor Removal using Column Chromatography

This method is effective for removing polar inhibitors like MEHQ and 4-Hydroxy-TEMPO.

-

Materials:

-

This compound (stabilized)

-

Basic alumina (activated, Brockmann I)

-

Glass chromatography column

-

Anhydrous dichloromethane (or other suitable non-polar solvent)

-

Round-bottom flask

-

Rotary evaporator

-

-

Procedure:

-

Prepare a slurry of basic alumina in dichloromethane and pack it into the chromatography column.

-

Dissolve the stabilized monomer in a minimal amount of dichloromethane.

-

Carefully load the monomer solution onto the top of the alumina column.

-

Elute the purified monomer using dichloromethane, collecting the eluent in a round-bottom flask. The polar inhibitor will be adsorbed onto the alumina.

-

Remove the dichloromethane from the purified monomer using a rotary evaporator at low temperature (<30°C) and reduced pressure.

-

The purified, uninhibited monomer should be used immediately or stored at low temperature in the dark for a very limited time to prevent spontaneous polymerization.

-

Protocol 2: Inhibitor Removal by Caustic Wash (for MEHQ)

This method is suitable for removing acidic phenolic inhibitors like MEHQ.

-

Materials:

-

This compound (stabilized with MEHQ)

-

5% (w/v) Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Erlenmeyer flask

-

-

Procedure:

-

Place the stabilized monomer in a separatory funnel.

-

Add an equal volume of 5% sodium hydroxide solution and gently shake the funnel, venting frequently.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Repeat the wash with 5% sodium hydroxide solution two more times.

-

Wash the organic layer with an equal volume of brine to remove residual sodium hydroxide.

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The purified monomer should be used immediately.

-

Purification: Vacuum Distillation

For achieving high purity, vacuum distillation can be employed to separate the monomer from non-volatile impurities and residual inhibitor.[9][10]

-

Materials:

-

Inhibitor-free this compound

-

Vacuum distillation apparatus (including a Claisen adapter to prevent bumping)[11]

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge

-

Cold trap

-

-

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the inhibitor-free monomer and a stir bar in the distillation flask.

-

Begin stirring and gradually apply vacuum to the system.

-

Once a stable, low pressure is achieved, slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.

-

After distillation, cool the system to room temperature before slowly reintroducing air.

-

The purified monomer should be re-stabilized if it is to be stored.

-

Analytical Methods

Accurate determination of monomer purity and inhibitor concentration is crucial for quality control and reaction monitoring.

Protocol 3: Purity and Inhibitor Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS), is suitable for separating the monomer and inhibitors.[7][12]

-

Injection: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane).

-

Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Quantification: Create calibration curves for the monomer and each inhibitor using certified reference standards.

Protocol 4: Inhibitor Concentration by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[13]

-

Detection: UV detection at a wavelength appropriate for the inhibitors (e.g., 290 nm for MEHQ, and a suitable wavelength for 4-Hydroxy-TEMPO which can be determined by UV-Vis spectroscopy).[14]

-

Quantification: External standard calibration with known concentrations of MEHQ and 4-Hydroxy-TEMPO.

Protocol 5: Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[15][16]

-

Instrumentation: High-resolution NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

-

Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

-

Data Processing and Calculation:

-

Integrate a well-resolved, characteristic signal of the monomer and a signal of the internal standard.

-

Calculate the purity using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for handling and analyzing this compound.

Conclusion

The stability and purity of this compound are critical for its successful application in research and development. Both MEHQ and 4-Hydroxy-TEMPO are effective inhibitors, with the choice between them depending on factors such as the required shelf life, storage conditions, and cost considerations. MEHQ is a cost-effective option for storage in the presence of oxygen, while 4-Hydroxy-TEMPO offers superior performance, especially in oxygen-free environments.

For applications requiring high purity, established protocols for inhibitor removal and subsequent purification, such as column chromatography and vacuum distillation, are available. The purity of the monomer and the concentration of inhibitors can be reliably determined using standard analytical techniques like GC-MS, HPLC, and qNMR. By understanding the principles of stabilization and employing the appropriate purification and analytical methods, researchers can ensure the quality and reliability of this compound for their specific needs.

References

- 1. polysciences.com [polysciences.com]

- 2. researchgate.net [researchgate.net]

- 3. iomosaic.com [iomosaic.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. fluoryx.com [fluoryx.com]

- 6. materials.uoi.gr [materials.uoi.gr]

- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]

- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]

- 13. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]

In-Depth Technical Guide to the Thermal Stability of Polymers Containing 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of polymers incorporating the fluorinated monomer 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. The inclusion of fluorinated segments into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and other desirable properties. This document collates available data on the thermal decomposition and transitional properties of relevant fluorinated polymers, offering a predictive framework for the behavior of materials synthesized with the title monomer. Detailed experimental protocols for thermal analysis and visualizations of key concepts are provided to support researchers in this field.

Introduction

Fluoropolymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low coefficient of friction, and biocompatibility. These characteristics stem from the high bond energy of the carbon-fluorine (C-F) bond and the shielding effect of the fluorine atoms. This compound is a difunctional acrylate monomer that allows for the introduction of a significant fluorine content into a polymer network through crosslinking. The resulting polymers are of considerable interest for applications demanding high thermal and chemical resilience, such as in advanced coatings, medical devices, and drug delivery systems.

This guide will delve into the thermal properties of polymers containing this and structurally similar fluorinated monomers, with a focus on quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The Role of Fluorination in Enhancing Polymer Thermal Stability

The introduction of fluorine atoms into a polymer backbone significantly enhances its thermal stability. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This high bond energy makes the polymer more resistant to thermal degradation, which often initiates with the scission of weaker bonds.

Furthermore, the presence of bulky, electronegative fluorine atoms creates a protective sheath around the polymer chain, sterically hindering the approach of reactive species and reducing intermolecular forces. This shielding effect contributes to the overall stability of the polymer matrix.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data of a Self-Crosslinked Fluorinated Acrylic Copolymer

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | 350 |

| Temperature at 5% Weight Loss (T5%) | 360 |

| Temperature at 10% Weight Loss (T10%) | 375 |

| Temperature of Maximum Decomposition Rate (Tmax) | 410 |

| Char Yield at 600 °C (%) | 15 |

Data is representative of a self-crosslinked fluorinated acrylic copolymer synthesized from methyl methacrylate (MMA), butyl acrylate (BA), diethylene glycol diacrylate (DEGDA), methacrylic acid (MAA), 2-hydroxy ethyl methacrylate (HEMA), and hexafluorobutyl methacrylate (HFMA) via seed emulsion polymerization.[1]

Table 2: Differential Scanning Calorimetry (DSC) Data of a Self-Crosslinked Fluorinated Acrylic Copolymer

| Parameter | Value (°C) |

| Glass Transition Temperature (Tg) | 115 |

Data is representative of the same self-crosslinked fluorinated acrylic copolymer as in Table 1.[1]

Experimental Protocols

Synthesis of Crosslinked Fluorinated Acrylic Copolymers

A representative method for synthesizing a self-crosslinked fluorinated acrylic copolymer is through seed emulsion polymerization.[1]

Diagram 1: Experimental Workflow for Seed Emulsion Polymerization

Caption: Workflow for synthesizing a self-crosslinked fluorinated acrylic copolymer.

Materials:

-

Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA), Hexafluorobutyl methacrylate (HFMA), Methacrylic acid (MAA), 2-Hydroxyethyl methacrylate (HEMA)

-

Crosslinker: Diethylene glycol diacrylate (DEGDA)

-

Initiator: Potassium persulfate (KPS)

-

Surfactant

-

Deionized water

Procedure:

-

Prepare a monomer emulsion by dispersing the monomers (MMA, BA, HFMA, MAA, HEMA) and the crosslinker (DEGDA) in deionized water with a surfactant.

-

In a reactor, prepare a seed latex by polymerizing a small amount of the monomer emulsion.

-

Gradually add the remaining monomer emulsion to the seed latex in the reactor.

-

Initiate the polymerization by adding potassium persulfate.

-

Heat the reactor to the desired temperature (e.g., 80°C) and maintain it for several hours to ensure complete conversion.

-

Cool the reactor to obtain the final self-crosslinked fluorinated acrylic copolymer latex.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Diagram 2: TGA Experimental Protocol

Caption: Standard protocol for conducting thermogravimetric analysis (TGA).

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan (ceramic or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset), temperatures at 5% and 10% weight loss (T5%, T10%), the temperature of the maximum decomposition rate (Tmax), and the final char yield.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Diagram 3: DSC Experimental Protocol

Caption: Standard protocol for conducting differential scanning calorimetry (DSC).

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen).

-

Subject the sample to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be:

-

Heat from ambient to a temperature above the expected glass transition (e.g., 150°C) at a rate of 10°C/min.

-

Hold for a few minutes to ensure thermal equilibrium.

-

Cool to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

-

Reheat to the upper temperature at the same heating rate.

-

-

Record the heat flow as a function of temperature.

-

The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Logical Relationships in Thermal Degradation

The thermal degradation of fluorinated acrylates typically proceeds through a complex series of reactions. The high strength of the C-F bond means that decomposition is more likely to initiate at other points in the polymer structure.

Diagram 4: Simplified Degradation Pathway

Caption: A simplified logical pathway for the thermal degradation of fluorinated acrylate polymers.

Conclusion

Polymers incorporating this compound are expected to exhibit high thermal stability due to their significant fluorine content. Based on data from analogous fluorinated acrylic copolymers, the onset of thermal decomposition is anticipated to be above 350°C, with a glass transition temperature exceeding 100°C. The provided experimental protocols for synthesis and thermal analysis offer a robust framework for the characterization of these advanced materials. Further research is warranted to elucidate the specific thermal degradation mechanisms and to fully quantify the thermal properties of polymers derived directly from this promising fluorinated diacrylate monomer.

References

In-Depth Technical Guide: Optical Properties of Poly(1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane)

For Researchers, Scientists, and Drug Development Professionals

Fluorinated polymers are of significant interest in advanced materials science, particularly in applications requiring low refractive indices, such as in optical coatings, specialty lenses, and drug delivery systems where precise optical properties are paramount.

Data Presentation: Refractive Index